hepatitis B virus surface antigen P31c
Description
Virological Context of Hepatitis B Virus Infection
Hepatitis B virus represents one of the most significant global health challenges, functioning as a small enveloped deoxyribonucleic acid virus that specifically targets hepatocytes and leads to a wide spectrum of liver diseases. The virus belongs to the Hepadnaviridae family and exhibits remarkable properties that make it both a fascinating research model and a formidable pathogen. The infectious hepatitis B virus virion measures approximately 42 nanometers in diameter and consists of a partially double-stranded relaxed circular deoxyribonucleic acid genome of roughly 3.2 kilobases contained within a nucleocapsid core, which is subsequently surrounded by a lipid bilayer embedded with viral glycoproteins.
The hepatitis B virus life cycle demonstrates unique characteristics that distinguish it from other deoxyribonucleic acid viruses, as it employs reverse transcription as a crucial component of its replication strategy. This process involves the conversion of genomic deoxyribonucleic acid into covalently closed circular deoxyribonucleic acid, which serves as a stable minichromosome in the hepatocyte nucleus and allows for persistent infection. The virus can cause both acute and chronic illness, with chronic cases being more likely to occur following infection in infancy and early childhood. The establishment of covalently closed circular deoxyribonucleic acid represents a critical factor in viral persistence, as this form is largely refractory to elimination by immune responses or current nucleoside analogue therapies.
Hepatitis B virus infection begins with specific interactions between viral envelope proteins and cellular receptors on the plasma membrane of hepatocytes. The virus initially binds to heparin sulfate proteoglycan, followed by tight binding of the pre-S1 segment to the sodium taurocholate cotransporting polypeptide receptor, which is predominantly found in the sinusoidal membrane of liver cells. This receptor specificity correlates directly with the tissue specificity of hepatitis B virus infection, explaining the virus's pronounced hepatotropism.
Structural and Functional Roles of Hepatitis B Virus Surface Antigens
The hepatitis B virus surface antigen system comprises three distinct protein isoforms that play crucial roles throughout the viral life cycle. These proteins, designated as large, medium, and small surface antigens, are encoded by a single open reading frame that contains multiple in-frame start codons, resulting in polypeptides of different sizes. The large surface antigen contains three domains in sequential order: pre-S1, pre-S2, and the S domain, while the medium surface antigen lacks the pre-S1 domain and consists only of pre-S2 and S domains. The small surface antigen is composed exclusively of the S domain, which contains four transmembrane helices.
Recent structural studies have revealed that small hepatitis B virus surface antigen forms V-shaped dimeric structures that serve as the basic building blocks for subviral particles. The protein contains five helices designated H1 through H5, with H5 being highly curved and further subdivided into H5a, H5b, and H5c segments. The cytosolic loop located between H1 and H2 contributes significantly to the structural integrity of surface antigen dimers. These structural insights have enhanced understanding of how hepatitis B virus surface antigens assemble into the complex architectures observed in both viral particles and subviral particles.
The functional significance of hepatitis B virus surface antigens extends beyond structural roles to encompass critical regulatory functions within infected cells. Intracellularly, hepatitis B virus surface antigens bind to nucleocapsid cores, effectively attenuating core transport to the nucleus and regulating covalently closed circular deoxyribonucleic acid copy number. The surface antigens are also secreted as subviral particles that can attenuate immune responses to the virus, representing a sophisticated immune evasion mechanism. During infection, surface antigens are responsible for binding cores during assembly processes and for receptor recognition during subsequent infection cycles.
The three surface antigen isoforms exhibit distinct biological functions during hepatitis B virus infection, ranging from initial viral attachment to hepatocytes to the establishment of chronic infection through their immunomodulatory properties. The genetic variability observed among surface antigen isoforms plays important roles in various hepatitis B virus-related liver conditions and clinical manifestations. Their immunogenic properties have made them major targets for hepatitis B virus vaccine development, and recent research has recognized them as valuable targets for novel therapeutic approaches.
Emergence and Significance of Engineered Hepatitis B Virus Surface Antigen Variant P31c
Hepatitis B virus surface antigen P31c emerged from systematic efforts to address limitations encountered in the recombinant production of medium-sized surface antigens in Saccharomyces cerevisiae yeast systems. The development of this genetically modified variant specifically targeted the problem of proteolytic degradation that occurred during yeast-based expression, which significantly reduced protein yields and compromised the integrity of the final product. The P31c modification involved the strategic removal of six amino acids spanning positions Ser44 through Thr49, including the particularly vulnerable Arg48 residue, which rendered the protein resistant to trypsin-like proteases commonly found in yeast production systems.
The engineered P31c protein demonstrates remarkable improvements in expression levels compared to unmodified medium surface antigens, with yields increasing dramatically from 0.4% to 11.7% of total cellular protein content. Importantly, this enhancement in expression levels occurs without corresponding increases in messenger ribonucleic acid levels or changes in protein degradation rates, suggesting that the modifications primarily affect post-translational efficiency. Research indicates that the conformational stability of the N-terminal peptide segment in the endoplasmic reticulum membrane serves as a determining factor for the expression levels of modified surface antigen proteins.
| Parameter | Unmodified Medium Surface Antigen | P31c Modified Variant |
|---|---|---|
| Expression Level (% of total cell protein) | 0.4% | 11.7% |
| Amino Acid Deletion | None | 6 amino acids (Ser44-Thr49) |
| Protease Resistance | Susceptible to trypsin-like proteases | Resistant to trypsin-like proteases |
| Particle Formation | Limited | Enhanced spherical particle formation |
| Antigenicity | Standard | Retained with enhanced stability |
The P31c gene products consist of two distinct glycoproteins designated GP37 and GP34, which successfully form particles that maintain both hepatitis B virus surface antigen antigenicity and polymerized-albumin receptor activity. These particles demonstrate the capacity to elicit dual protective antibody responses, specifically anti-S and anti-pre-S2 antibodies, making them potentially effective for individuals who do not respond adequately to conventional S-domain-only vaccines. The preservation of critical antigenic determinants combined with enhanced structural stability represents a significant advancement in hepatitis B virus surface antigen engineering.
Clinical evaluation of P31c-based formulations has demonstrated promising immunogenic properties in various animal models and human studies. The TGP-943 vaccine, which incorporates P31c particles adsorbed onto aluminum adjuvant, has shown comparable anti-S antibody responses to conventional plasma-derived and yeast-derived S vaccines in BALB/c mice. Additionally, TGP-943 successfully induced anti-S antibodies in S low-responder mice, addressing a significant limitation of first and second-generation vaccines. The vaccine formulation demonstrates enhanced T-cell immunogenicity, as evidenced by the ability of P31c particles to induce in vitro proliferation of vaccine-primed lymph node cells.
| Immunological Parameter | Conventional Vaccines | P31c-Based TGP-943 |
|---|---|---|
| Anti-S Antibody Response | Standard response in normal responders | Comparable response in normal responders, improved response in low-responders |
| Anti-pre-S2 Antibody Response | None or minimal | Dose-dependent induction with sustained high levels |
| T-cell Proliferation | Limited | Enhanced in vitro lymph node cell proliferation |
| Response Kinetics | Standard timeline | Anti-pre-S2 response appears earlier than anti-S |
| Cross-Protection Potential | Limited to S-domain epitopes | Dual epitope recognition (S and pre-S2) |
The significance of P31c extends beyond improved production characteristics to encompass potential therapeutic applications in addressing vaccine non-responsiveness and enhancing protective immunity. The inclusion of pre-S2 domain sequences in the P31c construct provides access to additional B-cell and T-helper epitopes that are absent in conventional small surface antigen-based vaccines. This expanded epitope repertoire may prove particularly valuable for individuals with genetic predispositions to poor vaccine responsiveness or those with compromised immune systems who require enhanced immunogenic stimulation.
Properties
CAS No. |
121683-17-8 |
|---|---|
Molecular Formula |
C27H27N9O6 |
Synonyms |
hepatitis B virus surface antigen P31c |
Origin of Product |
United States |
Comparison with Similar Compounds
Diagnostic and Epidemiological Data
Detection Assays
Seroprevalence and Clinical Relevance
- In Chile, HBsAg P31c seroprevalence is 0.3% in blood donors but rises to 30% in HIV-positive populations, highlighting its role in coinfection dynamics .
Preparation Methods
Plasmid Design for Yeast Expression
The M-P31c gene was cloned into a yeast expression vector under the control of the constitutive GLD (glyceraldehyde-3-phosphate dehydrogenase) promoter. To facilitate secretion, a 21-amino-acid chicken lysozyme signal peptide (C-SIG) was fused to the N-terminus of M-P31c, creating the LM-P31c construct. This signal peptide directs the nascent polypeptide to the endoplasmic reticulum (ER), enabling post-translational modifications and particle assembly.
Host Strain Selection
Saccharomyces cerevisiae strains with temperature-sensitive secretion-defective (sec) mutations were employed to validate the secretion pathway. At restrictive temperatures (37°C), sec mutants blocked particle export, confirming that P31c SVPs traverse the canonical ER–Golgi–vesicle secretion pathway. Wild-type yeast strains, however, efficiently secreted SVPs into the culture medium, achieving yields of 10–20 mg/L under optimized fermentation conditions.
Fermentation and Secretion Processes
Large-Scale Fermentation
Yeast cultures were grown in synthetic dextrose media supplemented with casamino acids and adenine. Induction of the GLD promoter ensured continuous protein synthesis during the logarithmic growth phase (OD600 = 6–8). Dissolved oxygen levels were maintained at 30% saturation to prevent hypoxia-induced stress.
Secretion Dynamics
P31c SVPs are secreted as spherical particles (19.2 ± 0.8 nm diameter) with a buoyant density of 1.19 g/cm³, matching the physicochemical properties of plasma-derived HBsAg. Secretion efficiency depends on the correct folding of HBsAgS domains, mediated by ER-resident chaperones (e.g., Hsp70) and disulfide bond formation. Approximately 70% of total HBsAg produced is secreted, while the remainder accumulates in intracellular membranes.
Purification and Characterization of P31c Particles
Purification Protocol
-
Clarification : Culture supernatant was centrifuged (10,000 ×g, 30 min) to remove yeast cells.
-
PEG Precipitation : Polyethylene glycol 6000 (8% w/v) precipitated SVPs, which were pelleted at 15,000 ×g for 1 hr.
-
Density Gradient Centrifugation : Particles were purified via sucrose gradient centrifugation (20–60% w/v) at 100,000 ×g for 16 hr. The SVP band (1.18–1.20 g/cm³) was extracted and dialyzed against phosphate-buffered saline.
Analytical Characterization
| Parameter | P31c SVPs | Plasma-Derived HBsAg |
|---|---|---|
| Diameter (nm) | 19.2 ± 0.8 | 19–22 |
| Density (g/cm³) | 1.19 | 1.20–1.22 |
| Antigenicity (IU/mL) | 450–600 | 500–700 |
| pHSA Binding | Positive | Positive |
Antigenicity was quantified using the VITROS HBsAg immunoassay, which employs monoclonal antibodies against the "a"-determinant. Structural integrity was confirmed via electron microscopy and SDS-PAGE under non-reducing conditions, revealing disulfide-linked dimers (GP37/GP34).
Quality Control and Immunogenicity Assessment
Quality Control Metrics
Immunogenicity in Animal Models
Challenges and Optimization Strategies
Q & A
Q. What is the structural and functional role of hepatitis B virus surface antigen P31c (HBsAg) in HBV infection?
HBsAg, a component of the HBV envelope, consists of small (S), middle (M), and large (L) proteins. The S protein (P31c) is critical for viral entry and immune evasion. It forms subviral particles that outnumber virions, overwhelming host immune responses and contributing to chronicity. Methodologically, its role is studied via mutagenesis (e.g., truncating L protein domains) and immunoassays to map antigenic epitopes .
Q. What are the standard methodologies for detecting HBsAg in clinical and research settings?
- ELISA/CLIA : Commercial kits (e.g., Abbott Architect) use chemiluminescence for quantitative HBsAg measurement, critical for assessing viral activity.
- PCR : Detects HBV DNA alongside HBsAg to resolve discordant serological results (e.g., occult HBV).
- Immunohistochemistry : Localizes HBsAg in liver biopsies using monoclonal antibodies (e.g., MAB10234) . Cross-validation with neutralization assays (e.g., preS1-blocking) is recommended to confirm specificity .
Q. How should researchers design seroprevalence studies for HBsAg in high-risk populations?
- Sampling : Stratify by risk groups (e.g., healthcare workers, HIV+ individuals) using validated questionnaires to capture demographics, exposure history, and vaccination status .
- Lab Protocols : Use FDA-approved HBsAg kits with pre-testing on 5% of samples to ensure reliability. Store sera at -20°C to prevent degradation .
- Ethics : Waive informed consent for deidentified data per IRB guidelines, as in Korean cohort studies .
Advanced Research Questions
Q. How do quantitative HBsAg levels correlate with intrahepatic cccDNA and treatment outcomes?
Q. What mechanisms underlie HBsAg-mediated immune exhaustion in chronic HBV infection?
HBsAg subviral particles inhibit dendritic cell maturation and promote T-regulatory cell expansion. Methodologically, this is studied via:
Q. How can conflicting data on HBsAg kinetics during antiviral therapy be resolved?
Discrepancies arise from genotype variability (e.g., genotype C’s high BCP mutations) and assay heterogeneity. Solutions include:
- Standardization : Use WHO International Reference Panel (NIBSC code 00/588) to calibrate assays .
- Longitudinal sampling : Measure HBsAg every 12 weeks with parallel HBV RNA and HBcrAg testing.
- Statistical modeling : Apply mixed-effects models to account for inter-patient variability in decline rates .
Q. What factors influence HBsAg clearance in natural controllers versus chronic carriers?
Q. How can multi-omics approaches elucidate HBsAg’s role in HBV-related hepatocarcinogenesis?
- Proteomics : SILAC labeling identifies HBsAg-interacting proteins (e.g., HSP90, PP2A) in HepG2.2.15 cells.
- Metabolomics : NMR detects HBsAg-induced lactate overproduction via Warburg effect.
- Epigenomics : ChIP-seq reveals HBsAg-driven hypermethylation of tumor suppressors (e.g., SOCS1). Integrate findings using pathway analysis tools (IPA, STRING) to map oncogenic networks .
Methodological Considerations
- Data Contradictions : Address assay variability (e.g., 0.5–1.5 log differences in HBsAg quantitation) by reporting IU/mL with assay brand .
- Advanced Models : Use humanized mice (e.g., FRG) engrafted with primary hepatocytes to study HBsAg dynamics in vivo .
- Ethics : For biobanking, adhere to Declaration of Helsinki (2013) and obtain IRB approval for residual clinical samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
